Ammoniated mercury

Description

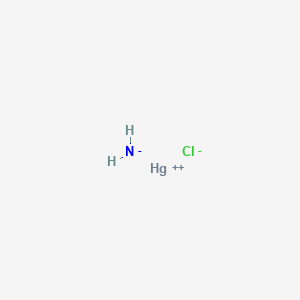

Structure

2D Structure

Properties

CAS No. |

10124-48-8 |

|---|---|

Molecular Formula |

ClH2HgN |

Molecular Weight |

252.07 g/mol |

IUPAC Name |

amino(chloro)mercury |

InChI |

InChI=1S/ClH.Hg.H2N/h1H;;1H2/q;+2;-1/p-1 |

InChI Key |

WRWRKDRWMURIBI-UHFFFAOYSA-M |

SMILES |

[NH2-].[Cl-].[Hg+2] |

Isomeric SMILES |

[NH2-].[Cl-].[Hg+2] |

Canonical SMILES |

N[Hg]Cl |

boiling_point |

Sublimes |

Color/Form |

WHITE, PULVERULENT PIECES, OR A WHITE AMORPHOUS POWDER SMALL PRISMS White crystalline powde |

density |

5.7 at 68 °F (USCG, 1999) 5.70 @ 20 °C |

Other CAS No. |

10124-48-8 134762-05-3 |

physical_description |

Mercury ammonium chloride appears as a white crystalline solid. Corrosive to the mucous membranes. Very toxic by inhalation and ingestion. |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

shelf_life |

STABLE IN AIR, BUT DARKENS ON EXPOSURE TO LIGHT |

solubility |

SOLUBILITY IN COLD WATER: 0.14 G/100 CC; SOLUBILITY IN HOT WATER: 100 G/100 CC (DECOMPOSES) Sol in warm hydrochloric, nitric, and acetic acids; dissolves in sodium thiosulfate Sol in ammonium carbonate, insol in alcohol Soluble in wate |

Synonyms |

ammoniated mercuric chloride ammoniated mercury mercuric ammonium chloride mercuric chloride, ammoniated mercury amide chloride mercury ammonium chloride |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ammoniated Mercury for Dermatological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ammoniated mercury (HgNH₂Cl) is a highly toxic substance with significant health and environmental risks. Its use in dermatological and cosmetic products is banned or severely restricted in many countries. This document is intended for historical and research purposes only and should be handled with extreme caution by trained professionals in a controlled laboratory setting, adhering to all applicable safety regulations and guidelines.

Introduction

This compound, also known as mercuric amidochloride or "white precipitate," is an inorganic mercury compound with a history of use in topical treatments for various skin conditions, including impetigo and psoriasis, and as a skin-lightening agent.[1][2][3] Its therapeutic and cosmetic effects are primarily attributed to the antimicrobial and tyrosinase-inhibiting properties of mercury. However, due to its toxicity, its use has been largely discontinued in modern dermatology. This technical guide provides a comprehensive overview of the synthesis of this compound, its analytical procedures, and the cellular mechanisms of its action and toxicity for research applications.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for understanding its properties and for the safe handling and formulation of the compound in a research context.

| Property | Value | Reference(s) |

| Chemical Formula | HgNH₂Cl | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Appearance | White, odorless, amorphous powder or small prisms | [1][3] |

| Density | 5.7 g/cm³ | [1] |

| Solubility in Water | 0.14 g/100 mL (cold); decomposes in hot water | |

| Other Solubilities | Soluble in warm hydrochloric, nitric, and acetic acids; also soluble in sodium thiosulfate and ammonium carbonate solutions. Insoluble in alcohol. | [1] |

| Melting Point | Decomposes upon heating | |

| Acute Oral Toxicity (LD50) | 68 mg/kg (Mouse) | [2] |

| USP Assay Purity | 98.0% to 100.5% of HgNH₂Cl | [4] |

Experimental Protocols

Synthesis of this compound (HgNH₂Cl)

The primary method for synthesizing this compound is through the reaction of mercuric chloride (HgCl₂) with aqueous ammonia (NH₃).[5][6] The following protocol is a synthesized procedure based on available literature.

Materials:

-

Mercuric chloride (HgCl₂)

-

Aqueous ammonia (Ammonium hydroxide, NH₄OH)

-

Ammonium chloride (NH₄Cl) (optional, as a buffer)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

-

Desiccator

Procedure:

-

Preparation of Mercuric Chloride Solution: Prepare a solution of mercuric chloride in distilled water. For improved yield and purity, a 1:1 molar ratio of ammonium chloride can be added as a buffer to suppress the formation of mercury(II) oxide.[5]

-

Precipitation: Slowly add aqueous ammonia to the mercuric chloride solution with constant stirring. The immediate formation of a white precipitate of this compound will be observed.[5] It is crucial to maintain the reaction temperature below 10°C to minimize side reactions.[5] Avoid using an excess of ammonia, as this can lead to the formation of soluble diammine mercury(II) chloride ([Hg(NH₃)₂]Cl₂), reducing the yield of the desired product.[5]

-

Washing: Collect the white precipitate by filtration. Wash the precipitate repeatedly with cold distilled water until the washings are neutral (tasteless), indicating the removal of unreacted ammonia and chloride ions.[5]

-

Drying: Air-dry the precipitate in a desiccator, protected from light to prevent photodegradation.[5]

Chemical Equation:

HgCl₂(aq) + 2NH₃(aq) → HgNH₂Cl(s) + NH₄Cl(aq)[5][6]

Assay of this compound (USP Method)

This protocol is adapted from the United States Pharmacopeia (USP) for determining the purity of this compound.[4]

Materials:

-

This compound (sample)

-

Potassium iodide (KI)

-

Distilled water

-

Methyl red indicator solution

-

0.1 N Hydrochloric acid (HCl) volumetric solution

-

Analytical balance

-

Erlenmeyer flask

-

Burette

Procedure:

-

Accurately weigh approximately 0.25 g of the synthesized this compound and transfer it to an Erlenmeyer flask.

-

Add 10 mL of distilled water to the flask.

-

Add 3 g of potassium iodide and mix occasionally until it is completely dissolved.

-

Add approximately 40 mL of distilled water.

-

Add a few drops of methyl red indicator solution.

-

Titrate the solution with 0.1 N hydrochloric acid until the color changes, indicating the endpoint.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N hydrochloric acid is equivalent to 12.60 mg of Hg(NH₂Cl).[4]

Visualizations of Mechanisms and Workflows

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Caption: Workflow for the synthesis and quality control of this compound.

Signaling Pathway of Tyrosinase Inhibition

This compound's skin-lightening effect is due to the inhibition of tyrosinase, a key enzyme in melanin synthesis. The mercury ions (Hg²⁺) bind to the active site of tyrosinase, preventing the conversion of tyrosine to melanin.

Caption: Inhibition of melanin synthesis by this compound.

Cellular Toxicity Pathway of Mercury

Mercury compounds are known to induce cellular toxicity through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of calcium homeostasis, and activation of stress-related signaling pathways, ultimately leading to cell damage and apoptosis.

References

- 1. Mercuric amidochloride - Wikipedia [en.wikipedia.org]

- 2. US3360535A - this compound salicylate and preparation thereof - Google Patents [patents.google.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. This compound [drugfuture.com]

- 5. This compound|Research Compound [benchchem.com]

- 6. Buy this compound | 10124-48-8 [smolecule.com]

The Rise and Fall of Ammoniated Mercury in Medicine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once a staple in dermatological formulations, ammoniated mercury (Hg(NH₂)Cl) has traversed a dramatic historical arc from a widely used topical antiseptic and treatment for various skin ailments to a compound largely relegated to the annals of medical history due to its significant toxicity. This in-depth technical guide explores the history of this compound in medicine, its therapeutic applications, toxicological profile, and the analytical methods used for its characterization. Quantitative data on its toxicity is presented, and detailed experimental protocols for its identification and assay are provided. Visualizations of its historical timeline and a representative analytical workflow offer a comprehensive overview for researchers, scientists, and drug development professionals.

A Historical Trajectory of Mercurials in Medicine

Mercury and its compounds have been used in medicine for centuries, with their applications dating back to ancient civilizations.[1] The use of mercurials became particularly prominent from the 16th century onwards, advocated by figures like Paracelsus for a range of conditions.[1] Calomel (mercurous chloride) was widely used as a cathartic and for the treatment of syphilis from the 16th until the 20th century.[1]

This compound, also known as "white precipitate," emerged as a key topical treatment for various skin diseases. It was commonly prescribed for conditions such as impetigo, psoriasis, and minor skin infections.[1][2] The early 20th century saw the development of organic mercurial diuretics, which were used until the advent of safer alternatives in the 1950s. However, growing awareness of the severe and often irreversible toxicity of mercury compounds led to a significant decline in their use throughout the 20th century. Today, the use of this compound in medicine is considered outdated, though it may still be found in some preparations in certain parts of the world.[3]

References

In-Depth Technical Guide to the Chemical Properties of Mercury(II) Amidochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(II) amidochloride (HgNH₂Cl), also known as ammoniated mercury, is an inorganic compound with a history in medicinal chemistry as a topical antiseptic.[1] Despite its historical use, its high toxicity has significantly limited its modern therapeutic applications. This guide provides a comprehensive overview of the core chemical properties of mercury(II) amidochloride, focusing on quantitative data, experimental protocols, and reaction pathways to support research and development activities.

Physicochemical Properties

Mercury(II) amidochloride is a white, odorless, crystalline solid.[1][2] It is stable in air but is sensitive to light, darkening upon exposure.[1] The compound does not have a defined melting point; instead, it sublimes with decomposition at elevated temperatures.[1]

Table 1: Physical and Chemical Properties of Mercury(II) Amidochloride

| Property | Value | Reference(s) |

| Chemical Formula | HgNH₂Cl | [1] |

| Molecular Weight | 252.07 g/mol | [1] |

| Appearance | White, crystalline powder or small prisms | [1][3] |

| Odor | Odorless | [1] |

| Density | 5.7 g/cm³ at 20 °C | [1] |

| Boiling Point | Sublimes with decomposition | [1] |

| Melting Point | Does not melt; decomposes at "dull red heat" | [1] |

Table 2: Solubility of Mercury(II) Amidochloride

| Solvent | Solubility | Reference(s) |

| Cold Water | 1.4 g/L | [1] |

| Hot Water | Decomposes | [1] |

| Ammonium Carbonate Solution | Soluble | [1] |

| Sodium Thiosulfate Solution | Soluble | [1] |

| Warm Acetic Acid | Soluble | [1] |

| Warm Hydrochloric Acid | Soluble | [1] |

| Warm Nitric Acid | Soluble | [1] |

Synthesis and Experimental Protocols

Synthesis of Mercury(II) Amidochloride

The primary method for the synthesis of mercury(II) amidochloride is the reaction of an aqueous solution of mercury(II) chloride with ammonia.[1] This reaction, sometimes referred to as the "Calomel reaction," results in the precipitation of the highly insoluble mercury(II) amidochloride.[1]

Experimental Protocol: Laboratory Scale Synthesis

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Ammonia solution (e.g., ammonium hydroxide, NH₄OH)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare a dilute aqueous solution of mercury(II) chloride.

-

In a separate beaker, prepare an excess of a dilute ammonia solution.

-

Slowly, and with constant stirring, add the mercury(II) chloride solution to the ammonia solution.

-

A white precipitate of mercury(II) amidochloride will form immediately.[3]

-

Continue stirring for a short period to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any soluble impurities.

-

Dry the collected solid in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Diagram 1: Synthesis of Mercury(II) Amidochloride Workflow

Caption: Workflow for the synthesis of mercury(II) amidochloride.

Quantitative Analysis

The mercury content in mercury(II) amidochloride can be determined by titrimetric methods. One such method involves a back-titration with zinc sulfate.

Experimental Protocol: Titrimetric Determination of Mercury

Principle: Mercury(II) ions form a stable complex with EDTA. In this method, an excess of a standardized EDTA solution is added to a sample containing the mercury(II) amidochloride. The unreacted EDTA is then back-titrated with a standard zinc sulfate solution using Eriochrome Black T as an indicator.

Materials:

-

Mercury(II) amidochloride sample

-

Standardized EDTA solution (c(Na₂EDTA) = 0.1 mol/L)

-

Standardized zinc sulfate solution (c(ZnSO₄) = 0.1 mol/L)

-

Ammonia buffer solution (pH 10)

-

Eriochrome Black T indicator solution

-

Deionized water

-

Burette, pipette, beakers

Procedure:

-

Accurately weigh a sample of mercury(II) amidochloride and dissolve it in a suitable solvent (e.g., dilute nitric acid) and dilute with deionized water.

-

Add a known excess of the standard EDTA solution to the sample solution.

-

Add ammonia buffer to adjust the pH to approximately 10.

-

Add a few drops of Eriochrome Black T indicator.

-

Titrate the solution with the standard zinc sulfate solution until the color changes from blue to violet at the endpoint.

-

A blank titration should be performed to account for any impurities.

Chemical Reactivity and Signaling Pathways

Thermal Decomposition

Mercury(II) amidochloride is thermally unstable and decomposes upon heating. It does not melt but sublimes and decomposes at "dull red heat" into gaseous products including mercury, hydrogen chloride, and nitrogen oxides.[1] Heating the compound in a sealed container can lead to an explosion.[1]

Diagram 2: Thermal Decomposition Pathway of Mercury(II) Amidochloride

Caption: Thermal decomposition of mercury(II) amidochloride.

Reaction with Bases

Mercury(II) amidochloride reacts with bases to form Millon's base, which has the general formula [Hg₂N]OH·xH₂O.[1] This reaction involves the deprotonation of the amido group and subsequent condensation.

Diagram 3: Reaction of Mercury(II) Amidochloride with a Base

Caption: Formation of Millon's base from mercury(II) amidochloride.

Reaction with Acids

Mercury(II) amidochloride is soluble in warm acids.[1] The reaction with strong acids likely involves the protonation of the amido group, leading to the formation of a mercury(II) complex and an ammonium salt.

Diagram 4: Reaction of Mercury(II) Amidochloride with a Strong Acid

Caption: Reaction of mercury(II) amidochloride with excess strong acid.

Safety and Handling

Mercury(II) amidochloride is a highly toxic compound.[1] It is toxic by inhalation, ingestion, and skin absorption.[1] Chronic exposure can lead to mercury poisoning. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the key chemical properties of mercury(II) amidochloride, providing quantitative data where available, outlining experimental protocols for its synthesis and analysis, and illustrating its primary reaction pathways. While its use in drug development is now limited due to its toxicity, a thorough understanding of its chemistry remains important for researchers in inorganic chemistry, materials science, and toxicology. Further research to obtain more precise quantitative data on its solubility and thermal decomposition would be beneficial for a more complete characterization of this compound.

References

Ammoniated Mercury: A Comprehensive Technical Guide on CAS Number 10124-48-8 and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ammoniated mercury (CAS Number: 10124-48-8), also known as mercury amide chloride. This document consolidates critical safety information, physicochemical properties, and toxicological data to support researchers, scientists, and drug development professionals in the safe handling and informed use of this compound. The information herein is compiled from various safety data sheets and scientific literature.

Chemical Identification and Properties

This compound is an inorganic mercury compound with the chemical formula HgNH₂Cl.[1] It is a white, odorless, crystalline solid.[1][2][3][4] Historically, it was used in dermatological preparations for its antiseptic properties, but its use has been largely discontinued due to its toxicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 10124-48-8 | [1][2][5] |

| Molecular Formula | ClH₂HgN | [3][5] |

| Molecular Weight | 252.07 g/mol | [3][5] |

| Appearance | White crystalline powder/solid | [1][2][3][4] |

| Odor | Odorless | [2][4] |

| Density | 5.7 g/cm³ at 20 °C | [1][2][6] |

| Melting Point | Decomposes | [4] |

| Boiling Point | Sublimes | [2][3] |

| Solubility in Water | 1.4 g/L (cold); decomposes in hot water | [1][6] |

| Solubility in Other Solvents | Soluble in warm acids, sodium thiosulfate, and ammonium carbonate solution; insoluble in ethanol.[1] | [1] |

| Stability | Stable in air, but darkens on exposure to light.[1][3] | [1][3] |

Safety and Hazard Information

This compound is a highly toxic substance and must be handled with extreme caution. It is classified as fatal if swallowed, in contact with skin, or if inhaled.[7] Prolonged or repeated exposure may cause damage to organs.[7] It is also very toxic to aquatic life with long-lasting effects.[7]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 1 or 2 | H300: Fatal if swallowed | ☠️ |

| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin | ☠️ |

| Acute Toxicity, Inhalation | Category 1 or 2 | H330: Fatal if inhaled | ☠️ |

| Specific Target Organ Toxicity, Repeated Exposure | - | H373: May cause damage to organs through prolonged or repeated exposure | ⚕️ |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life | ambiental |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | ambiental |

Toxicological Data

This compound is acutely toxic. The following data has been reported:

Table 3: Acute Toxicity Values for this compound

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 68 mg/kg[4][8] |

| LD50 | Rat | Oral | 86 mg/kg[5] |

Genotoxicity

Mercury compounds have been shown to exert clastogenic effects in eukaryotes. They can act as spindle inhibitors by binding to sulfhydryl (SH) groups, which can lead to c-mitosis, aneuploidy, and/or polyploidy.[9] Inorganic mercury compounds can also induce the generation of reactive oxygen species (ROS) and deplete glutathione in cultured mammalian cells.[9] While organic mercury compounds are generally more active in short-term genotoxicity tests, inorganic mercury salts like mercuric chloride have demonstrated genotoxic potential.[9][10]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance.[11]

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature (22°C ± 3°C) and humidity (30-70%), and have access to standard laboratory diet and drinking water.[12]

-

Dose Administration: The test substance is administered as a single oral dose by gavage.[11][12] An aqueous solution is preferred, but a suspension in a vehicle like corn oil can be used.[12] The volume should generally not exceed 1 mL/100 g of body weight.[12]

-

Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed.[11] A sighting study is first conducted to determine the appropriate starting dose.[11]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[12] Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[12]

Acute Dermal Toxicity (Adapted from OPPTS 870.1200)

This guideline provides a method for assessing the toxicity of a substance applied to the skin.[13]

-

Animal Selection: A mammalian species, typically the rat or rabbit, is used.[14]

-

Preparation of Animal Skin: The fur is clipped from the dorsal area of the trunk of the animals approximately 24 hours before the test.[13][14]

-

Application of Test Substance: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[14]

-

Exposure Duration: The exposure period is typically 24 hours.[13]

-

Dose Levels: At least three dose levels are used to produce a range of toxic effects and mortality rates.[14] A limit test at a high dose level (e.g., 1000 mg/kg) may be performed first.[14]

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

Molecular Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of this compound toxicity are not as extensively studied as other mercury compounds. However, the toxicity of inorganic mercury, in general, is known to involve the disruption of cellular signaling pathways.

Inorganic mercury has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating various cellular processes.[7][15] Exposure to mercury can lead to the activation of MAPK signaling, which in turn can activate inflammatory proteins and induce cellular proliferation.[7]

Below is a diagram illustrating a potential signaling pathway affected by inorganic mercury, leading to cellular stress and toxicity.

Caption: Putative signaling pathway of inorganic mercury-induced cellular toxicity.

Handling and Safety Precautions

Due to its high toxicity, strict safety protocols must be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[2] A respirator should be used if there is a risk of inhaling dust.[2]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed, light-resistant container.[16] Keep away from incompatible materials such as acids and oxidizers.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

This technical guide is intended to provide comprehensive safety and technical information on this compound. It is not exhaustive and should be used in conjunction with a site-specific risk assessment and all available safety literature. Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Mercuric amidochloride - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Mercury amide chloride (Hg(NH2)Cl) | ClH2HgN | CID 3032553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. webqc.org [webqc.org]

- 7. Mercury induces proliferation and reduces cell size in vascular smooth muscle cells through MAPK, oxidative stress and cyclooxygenase-2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Genotoxicity of mercury compounds. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxicity of Mercury and Its Derivatives Demonstrated In Vitro and In Vivo in Human Populations Studies. Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Perturbed MAPK signaling in ASD: Impact of metal neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Unseen Toxin: A Technical Guide to the Toxicology of Ammoniated Mercury in Historical Skin-Lightening Creams

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, ammoniated mercury was a common ingredient in skin-lightening creams, prized for its ability to inhibit melanin production. However, its use came at a significant cost to human health. This in-depth technical guide provides a comprehensive overview of the toxicology of this compound, focusing on its use in historical cosmetic products. It synthesizes quantitative data on its concentration in historical formulations, details its percutaneous absorption, and elucidates the molecular mechanisms of its toxicity, particularly nephrotoxicity and neurotoxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visualizing complex biological pathways to foster a deeper understanding of this potent toxicant and to inform the development of safer cosmetic ingredients and therapeutic interventions for heavy metal poisoning.

Introduction

The pursuit of lighter skin tones has a long and complex history, marked by the use of various hazardous substances. Among the most dangerous of these was this compound (Hg(NH₂)Cl), also known as white precipitate. Its efficacy in blocking melanin synthesis made it a popular ingredient in "bleaching" and "freckle" creams throughout the 20th century.[1] While the sale of mercury-containing cosmetics is now banned or heavily restricted in many countries, the legacy of its use continues to be relevant.[2] Understanding the toxicology of this compound is crucial for recognizing and treating the long-term health consequences in individuals exposed historically and for developing safer alternatives in cosmetics.

This guide delves into the quantitative aspects of this compound's presence in historical skin-lightening products, its toxicological profile, and the intricate cellular and molecular mechanisms underlying its adverse effects.

Quantitative Analysis of this compound in Historical Skin-Lightening Creams

The concentration of this compound in historical skin-lightening creams varied significantly, often reaching dangerously high levels. These products were sold over-the-counter with little to no regulation regarding their mercury content.

Table 1: Concentration of this compound in Historical Skin-Lightening Products

| Product Type | Reported Concentration Range (ppm) | Geographic Region of Sale (if specified) | Year of Report/Study | Reference(s) |

| Skin Lightening Creams | 10,000 - 100,000 (1-10%) | Not specified | 1960s-1980s | |

| Skin Lightening Soaps | 10,000 - 30,000 (1-3%) | Not specified | 1960s-1980s | |

| Various Skin Creams | 93 - >16,000 | Worldwide | 2018 | |

| Skin Lightening Creams | 20,000 - 57,000 | Not specified | 2003 | [3] |

| Blemish/Spot-Removing Creams | up to 33,000 | Not specified | Not specified |

Percutaneous Absorption and Toxicokinetics

The primary route of exposure to this compound from skin-lightening creams is through dermal absorption. While specific quantitative data on the percutaneous absorption of this compound is scarce, studies on other mercury compounds provide insights into the process. The lipid solubility of the cream base and the integrity of the skin barrier are critical factors influencing the rate and extent of absorption. Once absorbed, inorganic mercury is distributed throughout the body, with the highest concentrations typically found in the kidneys.[4]

Mechanism of Action: Skin Lightening

The skin-lightening effect of this compound stems from its ability to inhibit tyrosinase, a key enzyme in the melanin synthesis pathway. Mercury ions are thought to interfere with the copper-containing active site of the enzyme, thereby reducing the production of melanin.[5]

Toxicology

The toxicity of this compound is multifaceted, primarily affecting the renal and nervous systems.

Acute Toxicity

Acute toxicity data for this compound is available from animal studies.

Table 2: Acute Toxicity of this compound

| Route of Administration | Species | LD50 (mg/kg) | Reference(s) |

| Oral | Rat | 86 | [6] |

| Dermal | Rat | 1325 | [6] |

| Oral | Mouse | 68 | [6] |

Nephrotoxicity

The kidneys are a primary target for inorganic mercury. Chronic exposure to this compound from skin creams has been linked to various forms of kidney damage, including nephrotic syndrome.[3] The underlying mechanism involves the accumulation of mercury in the renal tubules, leading to cellular damage and inflammation.

Neurotoxicity

While inorganic mercury does not cross the blood-brain barrier as readily as organic mercury, chronic exposure can lead to significant neurological damage. Symptoms can include tremors, memory loss, and emotional instability. The neurotoxic effects are primarily due to the induction of oxidative stress and interference with crucial cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicology.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To determine the rate and extent of percutaneous absorption of this compound from a cream formulation.

Materials:

-

Franz diffusion cells

-

Human or animal skin membrane (e.g., dermatomed human skin, porcine skin)

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer if needed)

-

Test cream containing a known concentration of this compound

-

High-performance liquid chromatography (HPLC) or cold vapor atomic absorption spectroscopy (CVAAS) for analysis

Procedure:

-

Skin Preparation: Excise and prepare the skin membrane to a uniform thickness. Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the skin.

-

Dosing: Apply a finite dose of the test cream to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

-

Analysis: Analyze the concentration of mercury in the collected samples using a validated analytical method such as CVAAS.

-

Data Analysis: Calculate the cumulative amount of mercury permeated per unit area over time and determine the steady-state flux.

Analysis of Mercury in Biological Samples (Historical Context)

Objective: To determine the concentration of mercury in blood and urine samples from individuals with suspected this compound poisoning.

Methodology (based on historical techniques like dithizone colorimetry):

-

Sample Preparation (Urine):

-

Acidify a known volume of urine with sulfuric acid.

-

Add potassium permanganate to oxidize organic matter and convert all mercury to Hg(II).

-

Remove excess permanganate with hydroxylamine hydrochloride.

-

-

Sample Preparation (Blood):

-

Digest a known volume of whole blood with a mixture of sulfuric and nitric acids under heat.

-

Cool the digest and dilute with water.

-

-

Extraction and Measurement:

-

Extract the mercury from the prepared sample into a solution of dithizone in chloroform or carbon tetrachloride. Mercury forms a colored complex with dithizone.

-

Measure the absorbance of the colored solution using a spectrophotometer at a specific wavelength (e.g., ~490 nm).

-

-

Quantification:

-

Compare the absorbance of the sample to a calibration curve prepared from standard mercury solutions.

-

Assessment of Oxidative Stress in Keratinocytes

Objective: To quantify the induction of oxidative stress in human keratinocytes following exposure to this compound.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound solution

-

Fluorescent probes for reactive oxygen species (ROS) detection (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA)

-

Kits for measuring lipid peroxidation (e.g., TBARS assay) and antioxidant enzyme activity (e.g., SOD, catalase assays)

-

Fluorometer or microplate reader

Procedure:

-

Cell Culture and Exposure: Culture keratinocytes to a desired confluency. Expose the cells to various concentrations of this compound for a defined period.

-

ROS Measurement:

-

Load the cells with DCFH-DA.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

-

-

Lipid Peroxidation Assay:

-

Lyse the cells and perform a TBARS assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.

-

-

Antioxidant Enzyme Activity:

-

Prepare cell lysates and measure the activity of superoxide dismutase (SOD) and catalase using commercially available kits.

-

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory kinetics of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

This compound solution (inhibitor)

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-DOPA, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of tyrosinase to the mixture.

-

Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm over time.

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate and inhibitor concentrations.

-

Construct Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Signaling Pathways of Toxicity

Nephrotoxicity Signaling Pathway

Inorganic mercury's nephrotoxicity is a complex process involving oxidative stress, inflammation, and apoptosis. The Sirt1/PGC-1α signaling pathway has been implicated in mercury-induced mitochondrial dysfunction in kidney cells.[7][8][9]

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A Systematic Review of Mercury Exposures from Skin-Lightening Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www3.paho.org [www3.paho.org]

- 4. The Aging Kidney and the Nephrotoxic Effects of Mercury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathology of human organic mercury poisoning: Lessons from an autopsy case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Harmful Effects of Inorganic Mercury Exposure on Kidney Cells: Mitochondrial Dynamics Disorder and Excessive Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmful Effects of Inorganic Mercury Exposure on Kidney Cells: Mitochondrial Dynamics Disorder and Excessive Oxidative Stress | Semantic Scholar [semanticscholar.org]

- 9. Harmful Effects of Inorganic Mercury Exposure on Kidney Cells: Mitochondrial Dynamics Disorder and Excessive Oxidative Stress - ProQuest [proquest.com]

The Depigmenting Action of Ammoniated Mercury on Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammoniated mercury, an inorganic mercury compound, has been historically utilized in skin-lightening products due to its ability to inhibit melanin synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the skin. The primary mode of action is the potent inhibition of tyrosinase, the key enzyme in melanogenesis. This inhibition is achieved through the interaction of mercury ions with sulfhydryl groups of the enzyme and by competing with the copper cofactor. Beyond its direct enzymatic effects, this compound also impacts skin at the cellular level, notably by disrupting intercellular communication and inducing cellular defense mechanisms. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers in dermatology, toxicology, and cosmetic science.

Core Mechanism of Action: Tyrosinase Inhibition

The principal mechanism by which this compound lightens the skin is through the inhibition of tyrosinase, a copper-containing enzyme essential for the production of melanin.[1][2][3] Melanin synthesis, or melanogenesis, occurs within melanosomes in melanocytes and involves a series of oxidation reactions. Tyrosinase catalyzes the initial and rate-limiting steps of this process: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[4][5]

This compound, as an inorganic mercury compound, dissociates to release mercuric ions (Hg²⁺). These ions are highly reactive and interfere with tyrosinase activity through two primary mechanisms:

-

Interaction with Sulfhydryl Groups: Mercuric ions have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of enzymes.[2] The binding of mercury to these groups can alter the conformational structure of tyrosinase, leading to its inactivation.[2]

-

Competition with Copper: Tyrosinase requires two copper ions in its active site to function.[6] Mercuric ions can compete with and displace these essential copper ions, rendering the enzyme inactive.[3]

Studies on the closely related inorganic mercury compound, mercuric chloride (HgCl₂), have demonstrated its potent, irreversible, and non-competitive inhibition of tyrosinase.[4][7]

Quantitative Data on Tyrosinase Inhibition by Mercuric Chloride

While specific kinetic data for this compound is limited in the reviewed literature, studies on mercuric chloride provide valuable quantitative insights into the inhibitory potential of inorganic mercury on tyrosinase activity.

| Inhibitor | Enzyme Activity | IC₅₀ (μmol/L) | Type of Inhibition | Reference |

| Mercuric Chloride (HgCl₂) | Monophenolase | 29.97 | Irreversible, Non-competitive | [4][7] |

| Mercuric Chloride (HgCl₂) | Diphenolase | 77.93 | Irreversible, Non-competitive | [4][7] |

Cellular Effects on Keratinocytes

Beyond its direct action on melanocytes, this compound also exerts significant effects on keratinocytes, the predominant cell type in the epidermis.

Inhibition of Gap Junction Intercellular Communication (GJIC)

Mercury compounds have been shown to inhibit gap junction intercellular communication (GJIC) in human keratinocytes.[8] GJIC is crucial for maintaining tissue homeostasis, and its disruption can interfere with normal cellular signaling. Studies on mercuric chloride have shown that it can inhibit GJIC at nanomolar concentrations.[8]

Induction of Metallothionein

Keratinocytes respond to heavy metal toxicity by upregulating the expression of metallothioneins (MTs).[9] These are low molecular weight, cysteine-rich proteins that bind to and sequester heavy metals like mercury, thereby mitigating their toxic effects.[9] The expression of MTs increases in a dose-dependent manner upon exposure to mercuric chloride.[9]

Signaling Pathways

The interaction of this compound with skin cells triggers a cascade of signaling events. The primary pathway affected is melanogenesis, but other pathways related to cellular stress and communication are also impacted.

Melanogenesis Signaling Pathway

The following diagram illustrates the key steps in the melanogenesis pathway and the point of inhibition by this compound.

Cellular Stress and Communication Pathway in Keratinocytes

This diagram illustrates the effects of mercury on keratinocytes, including the inhibition of GJIC and the induction of metallothionein.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from studies on mercuric chloride and can be used to assess the inhibitory effect of this compound on tyrosinase activity.[4][7]

Objective: To determine the IC₅₀ value of this compound for the monophenolase and diphenolase activities of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate for monophenolase activity)

-

L-DOPA (substrate for diphenolase activity)

-

This compound

-

Phosphate buffer (pH 6.8)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

-

Monophenolase Activity Assay:

-

In a cuvette, mix the phosphate buffer, L-tyrosine solution, and a specific concentration of the this compound solution.

-

Initiate the reaction by adding the tyrosinase solution.

-

Monitor the increase in absorbance at 475 nm (formation of dopachrome) over time using a spectrophotometer.

-

Repeat for each concentration of this compound.

-

A control reaction without the inhibitor should also be performed.

-

-

Diphenolase Activity Assay:

-

Follow the same procedure as for the monophenolase activity, but use L-DOPA as the substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Western Blot Analysis for Metallothionein Expression in Keratinocytes

This protocol describes the detection of metallothionein protein expression in keratinocytes treated with this compound.[10][11]

Objective: To qualitatively and quantitatively assess the induction of metallothionein in human keratinocytes upon exposure to this compound.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF)

-

Primary antibody against metallothionein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture human keratinocytes to a suitable confluency.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include an untreated control group.

-

-

Protein Extraction:

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Centrifuge the lysates to remove cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for metallothionein.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative expression levels of metallothionein in the different treatment groups. A loading control (e.g., β-actin or GAPDH) should be used for normalization.

-

Analysis of Mercury in Skin-Lightening Creams

This protocol outlines a general procedure for the quantitative analysis of mercury in cosmetic products using Cold Vapor Atomic Absorption Spectroscopy (CV-AAS).[2]

Objective: To determine the concentration of mercury in a skin-lightening cream sample.

Materials:

-

Skin-lightening cream sample

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Potassium permanganate solution

-

Potassium persulfate solution

-

Hydroxylamine hydrochloride solution

-

Stannous chloride solution

-

Mercury standard solutions

-

Cold Vapor Atomic Absorption Spectrometer

Procedure:

-

Sample Digestion:

-

Accurately weigh a small amount of the cream sample into a digestion vessel.

-

Add concentrated nitric acid and sulfuric acid.

-

Heat the mixture to digest the organic matrix.

-

Add potassium permanganate solution until a purple color persists to ensure complete oxidation of mercury.

-

Add potassium persulfate and heat further.

-

Cool the solution and add hydroxylamine hydrochloride to reduce the excess permanganate.

-

-

Reduction and Measurement:

-

Transfer the digested sample to the reaction vessel of the CV-AAS system.

-

Add stannous chloride solution to reduce mercuric ions (Hg²⁺) to elemental mercury (Hg⁰).

-

A stream of inert gas purges the volatile elemental mercury from the solution into the absorption cell of the atomic absorption spectrometer.

-

Measure the absorbance at 253.7 nm, which is proportional to the mercury concentration.

-

-

Quantification:

-

Prepare a calibration curve using a series of mercury standard solutions.

-

Determine the concentration of mercury in the sample by comparing its absorbance to the calibration curve.

-

Conclusion

This compound's mechanism of action on the skin is primarily centered on the potent inhibition of tyrosinase, leading to a reduction in melanin production. This is augmented by its effects on keratinocytes, including the disruption of intercellular communication and the induction of a cellular stress response. The quantitative data from related mercury compounds, coupled with the detailed experimental protocols provided, offer a solid foundation for further research into the precise biochemical and cellular impacts of this compound. This technical guide serves as a comprehensive resource for professionals in the field, enabling a deeper understanding of the risks and mechanisms associated with the use of mercury-containing skin-lightening agents.

References

- 1. A Systematic Review of Mercury Exposures from Skin-Lightening Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of Tyrosinase by Mercury Chloride: Spectroscopic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The cytotoxicity of mercury chloride to the keratinocytes is associated with metallothionein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cytotoxicity of mercury chloride to the keratinocytes is associated with metallothionein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A western blotting procedure for detection of metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptglab.com [ptglab.com]

Solubility Profile of Ammoniated Mercury: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of ammoniated mercury (Hg(NH₂)Cl) in various solvents. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed solubility data and experimental protocols.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Temperature | Solubility ( g/100 mL) | Citation |

| Water | Cold | 0.14 | [1] |

| Water | Hot | Decomposes | [1] |

| Ethanol | - | Insoluble | [2] |

| Hydrochloric Acid | Warm | Soluble | [3][4] |

| Nitric Acid | Warm | Soluble | [3][4] |

| Acetic Acid | Warm | Soluble | [3][4] |

| Sodium Thiosulfate Solution | Cold | Soluble | [5] |

| Ammonium Carbonate Solution | - | Soluble | [3][4] |

Experimental Protocol: Determination of this compound Solubility

This section outlines a detailed experimental protocol for determining the solubility of this compound in a given solvent, employing the equilibrium solubility (shake-flask) method followed by quantitative analysis.

Materials and Equipment

-

This compound, USP grade

-

Solvent of interest (e.g., deionized water, specified acid or salt solution)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Burette

-

Potassium iodide (KI)

-

0.1 N Hydrochloric acid (HCl) volumetric standard solution

-

Methyl red indicator solution

-

Analytical instrumentation for mercury determination (optional, e.g., Cold Vapor Atomic Absorption Spectroscopy - CVAAS)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the suspension to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the mixture at a high speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis (Titration Method):

-

Accurately measure a known volume of the clear, saturated filtrate into a flask.

-

Add a known excess of potassium iodide (e.g., 3 g for an anticipated 0.25 g of dissolved this compound). Mix until the this compound is fully dissolved, forming a complex.[5]

-

Add a few drops of methyl red indicator.

-

Titrate the solution with a standardized 0.1 N hydrochloric acid solution until the endpoint is reached (a color change from yellow to red).[5]

-

Record the volume of HCl used.

-

-

Calculation of Solubility:

-

The reaction for the titration is: Hg(NH₂)Cl + 2KI + H₂O → K₂[HgI₄] + NH₄OH

-

The subsequent titration with HCl neutralizes the ammonium hydroxide formed: NH₄OH + HCl → NH₄Cl + H₂O

-

From the stoichiometry, one mole of HCl is equivalent to one mole of this compound.

-

Calculate the concentration of this compound in the filtrate using the following formula: Solubility ( g/100 mL) = (V_HCl × N_HCl × MW_Hg(NH₂)Cl) / V_filtrate × 100 Where:

-

V_HCl = Volume of HCl used in the titration (L)

-

N_HCl = Normality of the HCl solution (mol/L)

-

MW_Hg(NH₂)Cl = Molecular weight of this compound (252.07 g/mol )

-

V_filtrate = Volume of the filtrate analyzed (mL)

-

-

-

Alternative Analytical Methods: For lower concentrations or as a confirmatory method, the mercury concentration in the filtrate can be determined using instrumental techniques such as Cold Vapor Atomic Absorption Spectroscopy (CVAAS) after appropriate sample digestion.[6][7][8]

Dissolution Mechanisms and Logical Relationships

The solubility of this compound in different solvents is governed by specific chemical reactions. The diagrams below illustrate the logical flow of these dissolution processes.

Experimental Workflow Diagram

The following diagram illustrates the overall experimental workflow for determining the solubility of this compound.

References

- 1. Mercury amide chloride (Hg(NH2)Cl) | ClH2HgN | CID 3032553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound|Research Compound [benchchem.com]

- 4. Mercuric amidochloride - Wikipedia [en.wikipedia.org]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsi.org [ijpsi.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

The Crystal Structure of Ammoniated Mercury Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of various ammoniated mercury compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and visual representations of molecular structures and relationships.

Introduction to this compound Compounds

This compound compounds are a class of coordination complexes formed between mercury and ammonia or its derivatives. These compounds exhibit a diverse range of crystal structures, from simple discrete molecules to complex polymeric frameworks. Understanding their precise three-dimensional arrangement of atoms is crucial for elucidating their chemical properties, reactivity, and potential applications. This guide focuses on the detailed crystal structures of several key this compound compounds, providing quantitative data and methodologies for their characterization.

Crystallographic Data of Selected this compound Compounds

The following tables summarize the key crystallographic data for several well-characterized this compound compounds. This data has been compiled from various crystallographic studies and provides a basis for comparative analysis.

Table 1: Crystallographic Data for Millon's Base and its Salts

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Hg-N Bond Length (Å) |

| Millon's Base | Hg₂NOH · 2H₂O | Cubic | Fd-3m | 9.58 | 9.58 | 9.58 | 90 | 2.073 |

| Millon's Base Chloride | Hg₂NCl · H₂O | Cubic | Fd-3m | ~9.58 | ~9.58 | ~9.58 | 90 | Not specified |

| Millon's Base Bromide | Hg₂NBr · H₂O | Cubic | Fd-3m | ~9.58 | ~9.58 | ~9.58 | 90 | Not specified |

| Millon's Base Iodide | Hg₂NI · H₂O | Cubic | Fd-3m | ~9.58 | ~9.58 | ~9.58 | 90 | Not specified |

Note: The crystal structures of Millon's base salts (chloride, bromide, and iodide) are reported to be substantially identical to that of Millon's base itself, consisting of a three-dimensional [Hg₂N]⁺ framework.[1][2]

Table 2: Crystallographic Data for Other this compound Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Bond Lengths (Å) | Key Bond Angles (°) |

| Mercuric Amidochloride | Hg(NH₂)Cl | Orthorhombic | Pmma | 6.709(1) | 4.351(1) | 5.154(1) | 90 | Hg-N: ~2.05 | N-Hg-N: Not specified |

| Diamminemercury(II) Chloride Complex | [Hg(NH₃)₂][HgCl₃]₂ | Orthorhombic | Pmna | 5.919(1) | 8.003(1) | 12.433(4) | 90 | Hg-N: Not specified | N-Hg-N: ~180 (linear cation) |

| Tetraamminemercury(II) Perchlorate | --INVALID-LINK--₂ | Monoclinic | P2₁/c | 7.9152(9) | 10.843(2) | 15.664(2) | 120.352(1) | Hg-N: 2.175(14), 2.255(16), 2.277(9) (x2) | N-Hg-N: 122.1(7) (between shortest bonds) |

Experimental Protocols

The synthesis and crystallographic analysis of this compound compounds require careful control of reaction conditions and specialized techniques for handling potentially air-sensitive materials.

Synthesis of Single Crystals

3.1.1. Synthesis of Mercuric Amidochloride (Hg(NH₂)Cl) Crystals

This protocol is adapted from the recrystallization method for obtaining single crystals suitable for X-ray diffraction.

-

Preparation of the Ammoniacal Solution: Prepare a solution containing aqueous ammonia (NH₃) and ammonium chloride (NH₄Cl). The presence of NH₄⁺ helps to control the pH and facilitate the dissolution of the precipitate.

-

Dissolution: Add powdered mercuric amidochloride (Hg(NH₂)Cl) to the ammoniacal solution.

-

Recrystallization: Heat the suspension in a sealed container to 160 °C. At this temperature, the Hg(NH₂)Cl will dissolve.

-

Crystal Growth: Slowly cool the solution to room temperature. Single crystals of Hg(NH₂)Cl will form upon cooling.

-

Isolation: Carefully isolate the crystals from the mother liquor.

3.1.2. Synthesis of Tetraamminemercury(II) Perchlorate (--INVALID-LINK--₂) Crystals

This method involves the direct reaction of a mercury(II) salt with ammonia.

-

Preparation of Mercuric Perchlorate Solution: Dissolve mercuric perchlorate (Hg(ClO₄)₂) in water.

-

Ammonia Gas Introduction: Cool the mercuric perchlorate solution to below 10 °C.

-

Precipitation: Pass gaseous ammonia (NH₃) through the cooled solution. Crystalline tetraamminemercury(II) perchlorate will precipitate.

-

Isolation and Washing: Filter the precipitate, wash with a small amount of cold water, followed by ethanol.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction Analysis

Given that some this compound compounds can be sensitive to air and moisture, the following general protocol for handling air-sensitive crystals should be followed.

-

Crystal Mounting:

-

In an inert atmosphere (e.g., a glovebox), select a suitable single crystal.

-

Coat the crystal in a protective, non-reactive oil (e.g., perfluoropolyether oil).

-

Mount the oiled crystal on a cryoloop.

-

-

Data Collection:

-

Transfer the mounted crystal to the goniometer of a single-crystal X-ray diffractometer equipped with a cryostream.

-

Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal motion and potential degradation.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Apply corrections for absorption and other experimental factors.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

Visualization of Structures and Relationships

The following diagrams, generated using the DOT language, illustrate the crystal structures and relationships of the discussed this compound compounds.

Caption: Structure of Millon's Base, showing the [Hg₂N]⁺ framework and channels containing anions and water.

Caption: Coordination environments in different this compound compounds.

Conclusion

The crystal structures of this compound compounds reveal a rich and varied coordination chemistry for mercury. The data and protocols presented in this guide offer a foundational resource for further research into these fascinating materials. A thorough understanding of their solid-state structures is a prerequisite for the rational design of new compounds with tailored properties for applications in materials science and medicinal chemistry. Further investigations into the bromide, iodide, and nitrate salts of Millon's base would be beneficial to complete the crystallographic dataset for this family of compounds.

References

Spectroscopic Analysis of Ammoniated Mercury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammoniated mercury (HgNH₂Cl), a compound with a history in pharmaceutical and dermatological applications, demands rigorous analytical characterization due to the inherent toxicity of mercury. Spectroscopic techniques provide essential tools for elucidating its molecular structure, identifying impurities, and ensuring quality control. This technical guide offers an in-depth overview of the core spectroscopic methods for the analysis of this compound, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are provided to support researchers in the comprehensive analysis of this compound.

Introduction

This compound, also known as mercuric amidochloride or "white precipitate," is a white, powdery solid synthesized from the reaction of mercuric chloride with ammonia. Its analysis is crucial for understanding its chemical properties and ensuring the safety and efficacy of any formulation in which it might be present. Spectroscopic methods offer non-destructive and highly informative approaches to characterize this inorganic compound. This guide focuses on the practical application of key spectroscopic techniques for the analysis of solid this compound.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound by examining the vibrations of its constituent atoms. Both Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the Hg-N, N-H, and Hg-Cl bonds, as well as lattice vibrations in the solid state.

Quantitative Vibrational Spectroscopy Data

The vibrational spectra of this compound have been studied, and force constants for the intermolecular hydrogen bonds (N-H···Cl) have been calculated. The following table summarizes the key vibrational modes and their expected spectral regions.

| Vibrational Mode | Description | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| N-H Stretching | Symmetric and asymmetric stretching of the N-H bonds in the amido group. | 3200 - 3400 | IR, Raman |

| NH₂ Bending (Scissoring) | Bending vibration of the H-N-H angle. | 1550 - 1650 | IR |

| Hg-N Stretching | Stretching vibration of the mercury-nitrogen bond. | 400 - 600 | IR, Raman |

| Lattice Vibrations | Vibrations of the entire crystal lattice structure. | < 200 | Raman |

Note: The exact peak positions can be influenced by factors such as sample purity, crystallinity, and the presence of intermolecular hydrogen bonding.

Experimental Protocols for Vibrational Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.

Methodology:

-

Sample Preparation: Place a small amount of the finely powdered this compound sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the desired spectral range (typically 4000 - 400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrational modes of this compound.

Raman spectroscopy is particularly useful for observing lattice vibrations and certain stretching modes that may be weak in the IR spectrum.

Methodology:

-

Sample Preparation: Place a small amount of the powdered this compound into a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

Instrumentation Setup:

-

Use a suitable laser excitation source (e.g., 532 nm or 785 nm). The choice of laser wavelength may be critical to avoid fluorescence from impurities.

-

Focus the laser beam onto the sample.

-

Collect the scattered light using an appropriate objective and direct it to the spectrometer.

-

-

Data Acquisition:

-

Acquire the Raman spectrum over the desired range of Raman shifts (e.g., 100 - 3500 cm⁻¹).

-

The integration time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Analysis: Identify the Raman bands and assign them to the specific vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy can provide valuable information about the local chemical environment of the mercury and nitrogen atoms in this compound. ¹⁹⁹Hg NMR is the preferred method for studying mercury-containing compounds due to its spin-½ nucleus, which results in sharp signals.[1]

Expected Chemical Shifts for ¹⁹⁹Hg NMR

Reference Standards: Due to the extreme toxicity of dimethylmercury, the traditional ¹⁹⁹Hg NMR standard, safer alternatives are recommended.[2] A common secondary standard is a saturated solution of HgCl₂ in D₂O, which has a chemical shift of -1550 ppm relative to dimethylmercury.[2]

Experimental Protocol for Solid-State ¹⁹⁹Hg NMR

Methodology:

-

Sample Preparation: The powdered this compound sample is packed into a solid-state NMR rotor (e.g., zirconia).

-

Instrumentation:

-

A high-field solid-state NMR spectrometer equipped with a probe suitable for ¹⁹⁹Hg observation is required.

-

Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain narrower lines.

-

-

Data Acquisition:

-

A single-pulse experiment is typically used to acquire the ¹⁹⁹Hg NMR spectrum.

-

The spectral width should be set to encompass the expected chemical shift range for mercury(II) compounds.

-

The recycle delay should be optimized based on the spin-lattice relaxation time (T₁) of the ¹⁹⁹Hg nucleus in the sample.

-

-

Data Analysis: The resulting spectrum is referenced to an external standard. The chemical shift provides information about the electronic environment of the mercury atom.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for Vibrational Spectroscopic Analysis.

Caption: Workflow for Solid-State NMR Analysis.

Conclusion

The spectroscopic analysis of this compound using a combination of IR, Raman, and NMR techniques provides a comprehensive understanding of its molecular structure and chemical environment. While vibrational spectroscopy offers detailed insights into the bonding within the molecule, solid-state NMR serves as a powerful probe of the local environment of the mercury nucleus. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers and professionals engaged in the analysis of this important, yet hazardous, inorganic compound. Adherence to strict safety protocols is paramount when handling any mercury-containing substance.

References

degradation pathways of ammoniated mercury

An In-depth Technical Guide to the Degradation Pathways of Ammoniated Mercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, known chemically as mercuric amidochloride (Hg(NH₂)Cl), is an inorganic mercury compound that has seen historical use in pharmaceutical and dermatological applications, particularly as an antiseptic and in skin-lightening creams.[1][2][3] However, due to the inherent toxicity of mercury, its use has been largely discontinued in favor of safer alternatives.[4][5] Understanding the degradation pathways of this compound is critical for environmental remediation, toxicological assessment, and the management of historical formulations. This guide provides a comprehensive overview of the thermal, chemical, and photochemical degradation of this compound, supported by quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a white, odorless, crystalline or amorphous powder.[4][6] It is characterized by an earthy, metallic taste.[4][7] The compound is stable in air but is known to darken upon exposure to light, indicating photosensitivity.[4][7] It is sparingly soluble in cold water but decomposes in hot water.[4] It is also soluble in warm acids and solutions of ammonium carbonate and sodium thiosulfate.[4][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | Hg(NH₂)Cl | [8] |

| Molecular Weight | 252.07 g/mol | [4] |

| Appearance | White crystalline or amorphous powder | [4] |

| Density | 5.7 g/cm³ (at 20°C) | [7] |

| Solubility in Cold Water | 0.14 g / 100 mL | [4][7] |

| Solubility in Hot Water | Decomposes | [4] |

| Melting Point | Does not melt; sublimes and decomposes | [4][7][9] |

| Enthalpy of Formation | -234.3 kJ/mol | [10] |

| Heat of Sublimation | 92.5 kJ/mol | [10] |

Degradation Pathways

The stability of this compound is limited, and it undergoes degradation through several pathways, primarily influenced by heat, light, and chemical environment.

Thermal Degradation

Thermal decomposition is a primary degradation pathway for this compound. The compound does not melt upon heating but instead sublimes and decomposes.[7][9] Decomposition begins at approximately 250°C and is complete by 300-350°C.[10] The process is exothermic and results in the release of highly toxic fumes, including gaseous elemental mercury, hydrogen chloride, and various nitrogen oxides.[4][7][9] Due to the release of gaseous products, heating the compound in a sealed container may lead to an explosion.[7]

Caption: Thermal decomposition pathway of this compound.

Chemical Degradation

This compound is reactive with various chemical agents, leading to its decomposition.

-

Reaction with Bases: In the presence of strong alkaline conditions, such as with sodium hydroxide (NaOH), this compound decomposes to produce a yellow precipitate of mercury(II) oxide (HgO), an alkali salt, and ammonia gas.[9][11][12]

Caption: Degradation of this compound by sodium hydroxide.

-

Reaction with Acids: The compound dissolves in warm hydrochloric, nitric, and acetic acids.[4][9] This process involves the protonation of the amido group and subsequent formation of soluble mercury salts.

-

Reaction with Thiosulfate: this compound dissolves in a cold solution of sodium thiosulfate, which is accompanied by the evolution of ammonia.[11][12] Gentle heating of this solution forms a rust-colored mixture, while strong heating produces a black precipitate, indicating further decomposition.[11][12]

Photodegradation

This compound is known to be sensitive to light, darkening upon exposure.[4][7] While specific mechanistic studies on the photodegradation of Hg(NH₂)Cl are not extensively detailed in the available literature, this observation implies a decomposition process. The photodegradation of other mercury compounds, such as methylmercury, is well-documented and often involves the formation of reactive oxygen species or direct photolysis, leading to the reduction of mercury to its elemental form.[13][14][15] It is plausible that light exposure initiates the reduction of Hg(II) in this compound, leading to the formation of elemental mercury, which could account for the darkening of the solid.

Caption: Conceptual diagram of the photodegradation of this compound.

Quantitative Degradation Data

The following table summarizes key quantitative data related to the degradation and toxicity of this compound.

Table 2: Degradation and Toxicity Data

| Parameter | Condition | Value | References |

| Thermal Decomposition | Onset Temperature | ~250 °C | [10] |

| Thermal Decomposition | Completion Temperature | 300 - 350 °C | [10] |

| Acute Oral Toxicity (LD50) | Rat | 86 mg/kg | [11] |

| Acute Oral Toxicity (LD50) | Mouse | 68 mg/kg | [1] |

| Acute Dermal Toxicity (LD50) | Rat | 1325 mg/kg | [11] |

| Aquatic Toxicity (Lethal) | Minnow (Fresh water) | 0.12 ppm / 8 hr | [8] |

| Aquatic Toxicity (Lethal) | Bivalve larvae (Salt water) | 0.023 ppm | [8] |

Experimental Protocols

Investigating the degradation of this compound requires specific analytical methodologies. Below are protocols for key experimental procedures.

Protocol 1: Purity Assay by Titration (USP Method)

This protocol describes a quantitative analysis to determine the purity of this compound based on its reaction with potassium iodide.[12]

Caption: Workflow for the purity assay of this compound via titration.

Methodology:

-

Accurately weigh approximately 0.25 g of the this compound sample.[12]

-

Transfer the sample to a flask and add about 10 mL of water.[12]

-

Add 3 g of potassium iodide and mix until the sample is completely dissolved. Add an additional 40 mL of water.[12]

-

Add a suitable amount of Methyl Red indicator solution.[12]

-